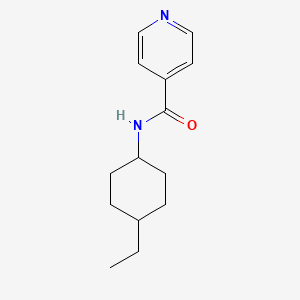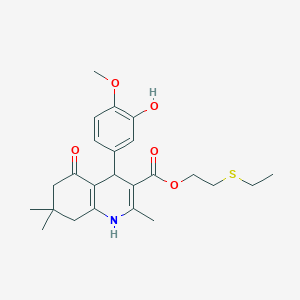
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBEP, is a pyrimidinetrione derivative that has been extensively studied in the field of medicinal chemistry. CBEP has been found to exhibit various biological activities, and its synthesis method and mechanism of action have been studied in detail.
作用機序
The mechanism of action of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of COX-2 activity and the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects such as reducing inflammation, oxidative stress, and cancer cell growth. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit good solubility in various solvents, which makes it suitable for in vitro experiments. However, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations such as its poor water solubility, which limits its use in in vivo experiments. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
For the study of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include investigating its potential as a therapeutic agent, optimizing its synthesis method, elucidating its mechanism of action, and developing 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved bioavailability and efficacy.
合成法
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by reacting ethyl acetoacetate, benzoyl chloride, and 2-chlorobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction followed by cyclization to form the pyrimidinetrione ring. The yield of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPRLOSLYKIZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5535981 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)

![2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5154602.png)
![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154621.png)
![1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)
